InhA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15ClN2O2S2 |

|---|---|

Molecular Weight |

366.9 g/mol |

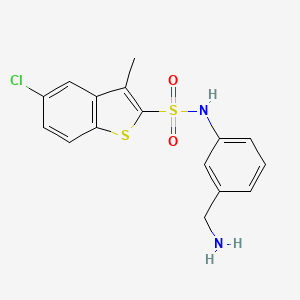

IUPAC Name |

N-[3-(aminomethyl)phenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3 |

InChI Key |

OMVVAHZLDYMIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of InhA-IN-2 in Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the etiological agent of tuberculosis (TB), relies on a unique and complex cell wall for its survival and virulence. A major component of this cell wall is mycolic acid, the synthesis of which is dependent on the Type II Fatty Acid Synthase (FAS-II) pathway. The enoyl-acyl carrier protein (ACP) reductase, InhA, is an essential enzyme in this pathway, catalyzing the final reduction step in each cycle of fatty acid elongation.[1] InhA is the primary target of the frontline anti-tubercular drug isoniazid (INH). However, the emergence of INH-resistant strains, primarily due to mutations in the prodrug-activating enzyme KatG, necessitates the development of new therapeutic agents.[2][3]

InhA-IN-2 is a direct inhibitor of the InhA enzyme.[4] Unlike isoniazid, it does not require prior activation, making it a promising candidate for combating INH-resistant M. tuberculosis. This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and visualizing the core biological and experimental pathways.

The FAS-II Pathway and the Role of InhA

The FAS-II system in M. tuberculosis is responsible for elongating fatty acid precursors (C20) generated by the FASI system into the long-chain meromycolate branch (up to C56) of mycolic acids.[5] This process is a multi-step enzymatic cycle involving four key enzymes:

-

β-ketoacyl-ACP synthase (KasA/KasB): Condenses malonyl-ACP with the growing acyl-ACP chain.

-

β-ketoacyl-ACP reductase (MabA): Reduces the β-keto group to a β-hydroxy group.

-

β-hydroxyacyl-ACP dehydratase (HadAB/HadBC): Dehydrates the intermediate to form a trans-2-enoyl-ACP.

-

Enoyl-ACP reductase (InhA): Reduces the trans-2-enoyl-ACP double bond, completing the elongation cycle.

This cycle is repeated until the full-length meromycolate chain is synthesized. Inhibition of any of these steps, particularly the InhA-catalyzed reduction, is detrimental to the bacterium, leading to the cessation of mycolic acid synthesis and subsequent cell death.

Core Mechanism of Action of this compound

This compound functions as a direct, non-covalent inhibitor of the InhA enzyme. Its mechanism circumvents the need for activation by KatG, the enzyme responsible for activating the prodrug isoniazid.

-

Binding to InhA: Direct inhibitors of InhA, including various chemical scaffolds like diaryl ethers and 4-hydroxy-2-pyridones, typically bind to a hydrophobic pocket on the enzyme. This binding is often dependent on the presence of the NADH cofactor, forming a stable ternary complex (InhA-NADH-Inhibitor). This compound is presumed to follow this binding mode, occupying the substrate-binding site and effectively blocking the entry of the natural trans-2-enoyl-ACP substrate.

-

Enzyme Inhibition: By occupying the active site, this compound prevents the hydride transfer from NADH to the double bond of the enoyl-ACP substrate. This directly halts the catalytic activity of InhA.

-

Disruption of Mycolic Acid Synthesis: The inhibition of InhA creates a bottleneck in the FAS-II pathway. The elongation of fatty acids ceases, leading to a depletion of the long-chain precursors required for mycolic acid synthesis. Treatment of M. tuberculosis with this compound results in a measurable reduction in the synthesis of mycolic acids. This disruption compromises the integrity and functionality of the mycobacterial cell wall, ultimately leading to bacterial cell death.

Quantitative Data

The potency of this compound and other direct inhibitors is evaluated through both enzymatic and whole-cell assays. The key parameters are the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

| Compound | Target | Assay Type | Value (µM) | Reference(s) |

| This compound | M. tuberculosis InhA | Enzymatic Inhibition | IC50: 0.31 | |

| NITD-916 | M. tuberculosis InhA | Enzymatic Inhibition | IC50: 0.59 | |

| NITD-916 | M. tuberculosis H37Rv | Whole-Cell Growth | MIC: 0.05-0.16 | |

| GSK138 | M. tuberculosis InhA | Enzymatic Inhibition | IC50: 0.04 | |

| GSK138 | M. tuberculosis H37Rv | Whole-Cell Growth | MIC: 1.0 |

Note: IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (the inhibition constant) is an intrinsic measure of binding affinity, whereas IC50 is dependent on assay conditions. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified InhA by monitoring the oxidation of the NADH cofactor.

Methodology:

-

Reagents: Purified recombinant M. tuberculosis InhA enzyme, NADH, trans-2-dodecenoyl-CoA (substrate analog), test compound (this compound), and reaction buffer (e.g., phosphate or Tris-based buffer at physiological pH).

-

Procedure:

-

In a 96-well UV-transparent plate, the InhA enzyme is pre-incubated with NADH and varying concentrations of the test compound for a defined period.

-

The enzymatic reaction is initiated by adding the trans-2-dodecenoyl-CoA substrate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically using a spectrophotometer.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The rates are normalized against a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

-

Materials: M. tuberculosis H37Rv culture, appropriate growth medium (e.g., Middlebrook 7H9 with supplements), test compound, 96-well plates, and a growth indicator (e.g., Resazurin).

-

Procedure:

-

A serial dilution of the test compound is prepared in the 96-well plates.

-

A standardized inoculum of logarithmically growing M. tuberculosis is added to each well.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plates are incubated at 37°C for several days (typically 7-14 days).

-

After incubation, the resazurin solution is added to each well. Resazurin (blue) is metabolically reduced to the fluorescent, pink-colored resorufin by viable bacteria.

-

-

Data Analysis: After a further incubation period (12-24 hours), the wells are visually inspected or read with a fluorometer. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating the inhibition of bacterial metabolism and growth.

Conclusion and Future Directions

This compound represents a class of direct InhA inhibitors that hold significant promise for the development of new anti-tubercular therapies. Its mechanism of action—direct, non-covalent inhibition of the InhA enzyme—bypasses the common resistance mechanisms associated with isoniazid. By disrupting the essential mycolic acid biosynthesis pathway, these compounds exhibit potent bactericidal activity. The quantitative data and established experimental protocols provide a solid framework for the continued investigation and optimization of this and other related scaffolds. Future research will likely focus on improving the pharmacokinetic and pharmacodynamic properties of these direct inhibitors to advance them into clinical development as part of novel, effective, and resistance-breaking TB treatment regimens.

References

- 1. InhA - Proteopedia, life in 3D [proteopedia.org]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of InhA-IN-2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) studies of InhA-IN-2, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The development of direct InhA inhibitors is a critical strategy to combat tuberculosis, particularly strains resistant to the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][2] this compound, also known as compound 23, emerged from a fragment-based drug discovery approach, demonstrating nanomolar efficacy against its target.[1][3]

Core Structure and Binding Mode

The development of this compound originated from a fragment-based screening that identified initial hits with a unique binding mode.[1] Through a fragment-growing strategy, these initial, low-potency fragments were elaborated into highly potent inhibitors. The core scaffold of this series of inhibitors interacts with key residues in the InhA active site, including Phe149 and Tyr158.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the foundational study by Sabbah M, et al. The data highlights the impact of various structural modifications on the inhibitory activity against InhA.

Table 1: SAR of Initial Phenyl-Containing Analogs

| Compound | R Group | InhA Inhibition (%) @ 100 µM | IC50 (µM) | Ligand Efficiency (LE) |

| 6 | H | >90 | 25 | 0.26 |

| 7 | Piperidine | 15 | >100 | - |

| 8 | Pyridine | 17 | >100 | - |

| 14 | Benzylamine | >90 | 9 | 0.29 |

| 15 | N-methylbenzylamine | 80 | >100 | - |

| 16 | N-acetylbenzylamine | 30 | >100 | - |

| 17 | Phenylmethanamine | >90 | 18 | 0.27 |

| 18 | Phenylalanine | 70 | >100 | - |

| 19 | 4-fluorobenzylamine | >90 | 3.5 | 0.31 |

| 20 | N-methyl-4-fluorobenzylamine | 85 | >100 | - |

Data sourced from Sabbah M, et al. J Med Chem. 2020.

Table 2: SAR of Biphenyl and Related Analogs

| Compound | R Group | InhA Inhibition (%) @ 100 µM | IC50 (µM) | Ligand Efficiency (LE) |

| 21 | Biphenyl-4-ylmethylamine | 75 | >100 | - |

| 22 | (4'-fluorobiphenyl-4-yl)methanamine | 80 | >100 | - |

| This compound (23) | (4'-chlorobiphenyl-4-yl)methanamine | >90 | 0.310 | 0.40 |

| 24 | (3'-chlorobiphenyl-4-yl)methanamine | >90 | 0.250 | 0.41 |

| 25 | (2'-chlorobiphenyl-4-yl)methanamine | >90 | 6 | 0.32 |

| 26 | (4-(pyridin-4-yl)phenyl)methanamine | >90 | 22 | 0.28 |

Data sourced from Sabbah M, et al. J Med Chem. 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay for InhA Inhibition:

The inhibitory activity of the compounds against InhA was determined using a colorimetric assay that monitors the oxidation of NADH to NAD+ at a wavelength of 340 nm.

-

Reaction Components:

-

30 mM PIPES buffer (pH 7.5)

-

50 mM NaCl

-

0.1 mM EDTA

-

100 nM InhA enzyme

-

100 µM NADH

-

400 µM 2-trans-octenoyl-CoA (substrate)

-

Varying concentrations of the test compound dissolved in DMSO (final DMSO concentration of 1% v/v).

-

-

Procedure:

-

The reaction components, excluding the substrate, were pre-incubated with the test compounds for a specified period.

-

The reaction was initiated by the addition of the 2-trans-octenoyl-CoA substrate.

-

The decrease in absorbance at 340 nm, corresponding to NADH oxidation, was monitored over time.

-

IC50 values were calculated from the dose-response curves of three independent experiments for compounds that exhibited greater than 90% inhibition at a concentration of 100 µM.

-

Mycolic Acid Synthesis Inhibition Assay in M. tuberculosis

This assay evaluates the ability of the compounds to inhibit the synthesis of mycolic acids, a key component of the mycobacterial cell wall, in whole-cell M. tuberculosis.

-

Bacterial Strain and Culture Conditions:

-

M. tuberculosis H37Ra was grown at 37 °C in Middlebrook 7H9 broth supplemented with albumin-dextrose-catalase and 0.05% Tween 80.

-

-

Procedure:

-

When the bacterial culture reached an OD600nm of 0.290, it was aliquoted.

-

Test compounds, dissolved in DMSO, were added to the cultures at a final concentration of 200 µM. Isoniazid (40 µM) was used as a positive control. The final DMSO concentration was 1%.

-

The cultures were incubated for a specified period (e.g., 48 hours).

-

The effect on mycolic acid synthesis was then analyzed, often through techniques like thin-layer chromatography (TLC) of radiolabeled fatty acid methyl esters.

-

Visualizations

The following diagrams illustrate key concepts in the discovery and mechanism of action of InhA inhibitors.

Caption: A flowchart of the fragment-based drug discovery process.

Caption: The InhA-catalyzed step in the mycolic acid biosynthesis pathway.

Caption: The direct inhibition of InhA by this compound leads to cell death.

References

The Discovery and Synthesis of InhA-IN-2: A Fragment-Based Approach to a Novel Antitubercular Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of InhA-IN-2 (also known as Compound 23), a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. Developed through a fragment-based drug discovery (FBDD) approach, this compound represents a significant step in the rational design of direct InhA inhibitors, a critical strategy to combat drug-resistant tuberculosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways associated with this compound.

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The frontline anti-TB drug isoniazid (INH) targets InhA, a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the mycobacterial cell wall.[1][2] However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, and mutations in the katG gene are a primary cause of INH resistance.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation. This compound (Compound 23) emerged from a fragment-based drug discovery campaign as a potent, nanomolar inhibitor of the InhA enzyme.[1][2] While demonstrating strong enzymatic inhibition, its development highlighted the significant challenge of translating enzyme potency into whole-cell activity.

Discovery via Fragment-Based Drug Discovery

The discovery of this compound was a systematic process rooted in fragment-based drug discovery (FBDD), an approach that identifies low-molecular-weight ligands (fragments) that bind to a biological target and then optimizes them into more potent lead compounds.

The workflow for the discovery of this compound can be summarized as follows:

The process began with the screening of an 800-compound fragment library using Differential Scanning Fluorimetry (DSF), which identified 42 initial hits. These were then validated using ligand-based Nuclear Magnetic Resonance (NMR) techniques, confirming 18 fragments that directly interacted with InhA. X-ray crystallography of these hits provided crucial structural information for the subsequent "fragment growing" phase. A key fragment was elaborated by replacing a carboxylic acid group with a sulfonamide linker, which served as an anchor. Guided by molecular docking, systematic chemical modifications were made, leading to the synthesis of a series of compounds with increasing potency. The introduction of a 5-chloro-3-methylbenzothiophene and a phenylmethanamine moiety culminated in the creation of this compound (Compound 23), which exhibited a significant 12-fold increase in potency compared to its precursors.

Synthesis of this compound (Compound 23)

The synthesis of this compound and its analogues was achieved through a multi-step process. The core structure was built around a sulfonamide linker. The detailed synthesis of the final compound, N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide, involved the coupling of a substituted benzothiophene sulfonyl chloride with a protected aminobenzylamine, followed by deprotection.

Experimental Protocol: Synthesis of N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 23)

A detailed, step-by-step synthesis protocol, as adapted from the supplementary information of the primary research, is provided in the appendix. The general synthetic scheme is outlined below.

(Note: The following is a generalized representation. For specific reagents, conditions, and yields, please refer to the original publication: Sabbah, M., et al. (2020). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry, 63(9), 4749-4761.)

-

Synthesis of the Sulfonyl Chloride: The 5-chloro-3-methylbenzo[b]thiophene core is first synthesized and then treated with a chlorosulfonic acid to generate the corresponding sulfonyl chloride derivative.

-

Boc Protection: Commercially available 3-aminobenzylamine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the primary amine.

-

Sulfonamide Coupling: The synthesized sulfonyl chloride is reacted with the Boc-protected aminobenzylamine in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) to form the sulfonamide linkage.

-

Deprotection: The Boc protecting group is removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

Quantitative Data Summary

This compound is a potent inhibitor of the InhA enzyme. However, this potency did not translate to significant whole-cell activity against M. tuberculosis. The following tables summarize the key quantitative data for this compound and related compounds from the same study.

Table 1: In Vitro Enzymatic Activity of this compound and Analogues

| Compound | InhA % Inhibition (@100 µM) | IC50 (µM) | Ligand Efficiency (LE) |

| This compound (23) | > 90 | 0.31 | 0.40 |

| Compound 19 | > 90 | 4.0 | 0.31 |

| Compound 21 | 40 | - | - |

| Compound 22 | 17 | - | - |

| Compound 24 | > 90 | 0.25 | 0.40 |

| Compound 25 | > 90 | 6.0 | - |

| Compound 26 | 66 | 22.0 | - |

IC50 values were determined for compounds showing >90% inhibition at 100 µM. LE was calculated using the equation: LE = (1.37 × pIC50) / Heavy Atom Count.

Table 2: Whole-Cell Activity of this compound and Analogues

| Compound | Growth Inhibition of M. tb H37Ra (@200 µM, 48h) | Inhibition of Mycolic Acid Synthesis |

| This compound (23) | 33% | No |

| Isoniazid (Control) | 38% | Complete |

| Compound 14 | 40% | No |

| Compound 19 | 84% | Slight |

| Compound 24 | 38% | No |

| Compound 25 | 23% | No |

| Compound 26 | 23% | No |

Biological Mechanism and Signaling Pathway

InhA is a critical enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids to produce mycolic acids. Mycolic acids are long, branched-chain fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the bacterium's virulence and resistance to common antibiotics.

The inhibition of InhA disrupts the FAS-II cycle, preventing the synthesis of mycolic acids. This leads to a compromised cell wall integrity, ultimately resulting in bacterial cell death.

Key Experimental Protocols

InhA Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the InhA enzyme by monitoring the oxidation of its cofactor, NADH.

Principle: InhA catalyzes the reduction of a substrate (2-trans-enoyl-ACP) using NADH as a cofactor, which is oxidized to NAD+. The rate of this reaction can be measured by the decrease in absorbance at 340 nm, the wavelength at which NADH absorbs light, but NAD+ does not.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 30 mM PIPES (pH 7.5), 50 mM NaCl, 0.1 mM EDTA.

-

InhA Enzyme Stock: Recombinant M. tuberculosis InhA is diluted in assay buffer to a working concentration of 100 nM.

-

NADH Stock: A stock solution of NADH is prepared in assay buffer to a final concentration of 0.25 mM.

-

Substrate Stock: 2-trans-octanoyl-CoA is prepared as previously described to a final concentration of 1.5 mM.

-

Test Compounds: Compounds, including this compound, are dissolved in 100% DMSO to create stock solutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations (final DMSO concentration should be 1% v/v).

-

Add 100 nM of InhA enzyme and 0.25 mM NADH to each well.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 1.5 mM of the substrate, 2-trans-octanoyl-CoA.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mycolic Acid Synthesis Inhibition Assay

This whole-cell assay determines if a compound inhibits the synthesis of mycolic acids in live M. tuberculosis.

Principle: Actively growing mycobacteria are fed with radiolabeled acetate ([1,2-¹⁴C]acetate), a precursor for fatty acid synthesis. The lipids are then extracted, and the incorporation of the radiolabel into mycolic acids is quantified by thin-layer chromatography (TLC) and autoradiography.

Protocol:

-

Bacterial Culture:

-

Grow M. tuberculosis H37Ra to mid-log phase (A₆₀₀ nm ≈ 0.4) in a suitable broth medium (e.g., 7H9-OADC-Tween 80).

-

-

Compound Treatment and Radiolabeling:

-

Treat the bacterial cultures with the test compound (e.g., this compound at 200 µM) for a specified period (e.g., 48 hours). Include a no-drug control and a positive control (e.g., isoniazid).

-

Simultaneously, add [1,2-¹⁴C]acetate to the cultures.

-

-

Lipid Extraction:

-

After incubation, harvest the bacterial cells by centrifugation.

-

Perform a total lipid extraction from the cell pellets using a mixture of chloroform and methanol.

-

-

Preparation of Mycolic Acid Methyl Esters (MAMEs):

-

Saponify the extracted lipids with a strong base (e.g., KOH) to release the mycolic acids.

-

Acidify the mixture and extract the free mycolic acids.

-

Methylate the mycolic acids using a methylating agent (e.g., iodomethane) to form MAMEs, which are more amenable to TLC analysis.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted MAMEs onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate).

-

-

Analysis:

-

Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

-

Analyze the resulting image to compare the amount of radiolabeled MAMEs in the treated samples versus the controls. A reduction in the signal for MAMEs indicates inhibition of mycolic acid synthesis.

-

Conclusion and Future Directions

This compound (Compound 23) stands as a testament to the power of fragment-based drug discovery in generating highly potent, target-specific enzyme inhibitors. With a nanomolar IC50, it represents a successful outcome of a rational, structure-guided design process. However, the story of this compound is also a cautionary tale in drug discovery: potent enzyme inhibition does not always translate to whole-cell efficacy. The lack of significant activity against live M. tuberculosis and the failure to inhibit mycolic acid synthesis in the cellular context suggest that the compound may have poor cell permeability, be susceptible to efflux pumps, or be metabolized by the bacteria.

Despite its shortcomings as a potential drug candidate, the discovery of this compound provides invaluable insights for future research. The detailed structural and SAR data from this series of compounds can guide the design of new InhA inhibitors with improved physicochemical properties for better cell penetration and retention. The development of direct InhA inhibitors remains a critical goal in the fight against tuberculosis, and the lessons learned from this compound will undoubtedly pave the way for the next generation of antitubercular agents.

References

InhA-IN-2 Binding Site on InhA Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, an essential step in the elongation of fatty acids that form mycolic acids. Mycolic acids are major and essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.[1][2] Given its crucial role, InhA is a well-validated target for antitubercular drugs. The frontline drug isoniazid, although effective, is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[2] Mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require metabolic activation. This guide provides a detailed overview of the binding site of direct inhibitors on the InhA enzyme, using various reported inhibitors as examples, as direct quantitative data and specific protocols for a compound named "InhA-IN-2" are not prominently available in the current scientific literature.

InhA Enzyme: Structure and Active Site

The InhA enzyme from Mycobacterium tuberculosis is a homotetramer, with each subunit containing a Rossmann fold for NADH binding and a substrate-binding pocket.[3] The active site is located at the interface of the cofactor and substrate-binding domains. Key residues within the active site play crucial roles in substrate recognition, cofactor binding, and catalysis.

The substrate-binding pocket is a hydrophobic tunnel that accommodates the long acyl chain of the substrate. Several key amino acid residues line this pocket and are critical for inhibitor binding. These include Phe149, Tyr158, Met199, and others that form a hydrophobic environment.[3] The conformation of a flexible substrate-binding loop (SBL) is also a critical factor in inhibitor binding and can adopt different conformations depending on the bound ligand.

Quantitative Data on Direct InhA Inhibitors

A variety of direct InhA inhibitors have been discovered and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the quantitative data for several representative direct InhA inhibitors.

| Inhibitor | Target | IC50 | Ki | Reference |

| NITD-916 | InhA | Not specified in the provided text | Not specified in the provided text | |

| AN12855 | InhA | 44 µM (initial hit AN2918), 12 µM (initial hit AN3438), 79 µM (initial hit AN6534) | Sub-micromolar affinity | |

| Various Virtual Screening Hits | InhA | 24 (±2) µM to 83 (±5) µM | 24 (±3) µM and 20 (±2) µM for the best compound | |

| Di-triclosan derivative 2 | InhA | 5.6 µM | Not specified in the provided text | |

| Arylamide inhibitor | InhA | 90 nM (optimized compound) | Not specified in the provided text |

Experimental Protocols

The determination of the inhibitory activity of compounds against InhA involves several key experimental procedures. Below are detailed methodologies for common assays.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm.

Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (or other suitable enoyl-ACP substrate)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)

-

Test inhibitor compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer, NADH, and the substrate to the desired final concentrations.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate the reaction by adding the purified InhA enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for InhA-Inhibitor Complex

Determining the crystal structure of InhA in complex with an inhibitor provides a detailed view of the binding mode at the atomic level.

Procedure:

-

Crystallization: Purified InhA protein is mixed with the inhibitor and NADH. The mixture is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals.

-

Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure. This reveals the precise interactions between the inhibitor and the amino acid residues in the InhA active site.

Signaling Pathways and Logical Relationships

Mycolic Acid Biosynthesis Pathway

InhA is a key enzyme in the FAS-II pathway, which is responsible for the elongation of fatty acids to produce the long-chain mycolic acids of the mycobacterial cell wall.

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

Regulation of InhA Activity by Phosphorylation

The activity of InhA in Mycobacterium tuberculosis can be regulated by post-translational modification, specifically phosphorylation by serine/threonine protein kinases (STPKs). This regulatory mechanism provides a way for the bacterium to control the rate of mycolic acid biosynthesis in response to environmental signals.

Caption: Regulation of InhA Activity via Phosphorylation.

Experimental Workflow for InhA Inhibitor Screening

The process of identifying and characterizing novel InhA inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

References

Fragment-Based Drug Design of InhA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) continues to be a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics.[1] The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[2][3] InhA is the primary target of the frontline pro-drug isoniazid (INH).[1][4] However, resistance to INH often arises from mutations in the activating catalase-peroxidase enzyme, KatG, rather than in InhA itself. This has spurred significant interest in the development of direct InhA inhibitors that do not require metabolic activation, thereby bypassing this common resistance mechanism.

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel, potent, and efficient inhibitors against a variety of targets, including InhA. This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak binders, which are then optimized into more potent lead compounds through structure-guided strategies. This guide provides an in-depth technical overview of the FBDD process as applied to the discovery of InhA inhibitors, detailing experimental protocols, presenting key data, and visualizing the strategic workflows.

The FBDD Workflow for InhA Inhibitors

The FBDD process for developing InhA inhibitors typically follows a multi-stage biophysical screening cascade to identify and validate fragment hits, followed by structure-guided optimization to improve potency.

Data Presentation: Quantitative Analysis of InhA Inhibitors

A key aspect of FBDD is the quantitative assessment of fragment binding and the subsequent improvements in potency during lead optimization. Ligand efficiency (LE) is a critical metric used to evaluate the binding efficiency of a compound relative to its size (heavy atom count).

Table 1: Fragment Screening Cascade Data

| Screening Stage | Method | Library Size | Fragment Conc. | Hits Identified | Hit Rate | Key Parameters |

| Primary Screen | Differential Scanning Fluorimetry (DSF) | 800 | 5 mM | 42 | 5.2% | ΔTm ≥ +3.0 °C |

| Secondary Screen | Ligand-Based NMR | 42 | 1 mM | 18 | 42% | Confirmed interaction in ≥2 NMR techniques |

| Hit Validation | X-ray Crystallography | 18 | Soaking | 5 | 28% | Electron density observed in binding pocket |

| Activity Screen | InhA Enzymatic Assay | 18 | 2 mM | 0 | 0% | No significant inhibition observed |

Table 2: Hit-to-Lead Optimization Data for a Representative Series

This table illustrates the progression from an initial, non-inhibitory fragment hit to a potent nanomolar inhibitor through a fragment growing strategy.

| Compound | Structure Modification | InhA Inhibition (%) at 100 µM | IC50 (µM) | Ligand Efficiency (LE) |

| Fragment 1 | Initial Hit | Not Active | > 1000 | - |

| Compound 6 | Sulfonamide linker added | 54% | > 100 | - |

| Compound 14 | Benzylamine analogue | > 90% | 9 | 0.29 |

| Compound 19 | meta-methylamine | > 90% | 4 | 0.31 |

| Compound 23 | 5-chloro-3-methylbenzothiophene added | > 90% | 0.310 | 0.40 |

| Compound 24 | 5-fluoro-3-methylbenzothiophene added | > 90% | 0.250 | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of FBDD campaigns. Below are protocols for the key experiments cited in the development of InhA inhibitors.

Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of potential ligands. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

-

Protein and Ligand Preparation :

-

Prepare a solution of InhA protein at a final concentration of 20 µM.

-

To ensure fragments do not bind to the cofactor site, add a saturating concentration of NAD+ (final concentration of 0.5 mM to 1 mM) to the protein solution.

-

Prepare fragment stock solutions in DMSO. The final screening concentration for fragments is typically 5 mM.

-

A known inhibitor, such as triclosan (0.5 mM), is used as a positive control.

-

-

Assay Setup :

-

In a 96-well or 384-well PCR plate, mix the InhA/NAD+ solution with the fragment solution.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

-

The final reaction volume is typically 20-25 µL.

-

-

Data Acquisition :

-

Use a real-time PCR instrument to heat the plate from approximately 25 °C to 95 °C at a ramp rate of 1 °C/min.

-

Monitor the fluorescence intensity as a function of temperature.

-

-

Data Analysis :

-

The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. This can be determined by fitting the data or by finding the peak of the first derivative.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without a fragment from the Tm with a fragment.

-

A fragment is considered a hit if it induces a significant ΔTm, for example, ≥ +3.0 °C.

-

Ligand-Based NMR Spectroscopy for Hit Validation

Ligand-observed NMR techniques are highly sensitive for detecting weak fragment binding. A combination of methods is often used to increase confidence in the identified hits.

-

Sample Preparation :

-

Prepare a sample containing 20 µM InhA and 0.5 mM NAD+ in an appropriate buffer (e.g., phosphate buffer in D2O).

-

Screen fragments at a concentration of 1 mM.

-

-

NMR Experiments :

-

Saturation Transfer Difference (STD) : This experiment involves selectively saturating protein resonances. If a ligand is bound, magnetization is transferred from the protein to the ligand, resulting in a decrease in the ligand's signal intensity.

-

Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) : This technique observes the transfer of magnetization from bulk water to the ligand via the protein. Bound ligands will show a NOE signal with the opposite sign to that of unbound ligands.

-

Carr-Purcell-Meiboom-Gill (CPMG) : This experiment measures the transverse relaxation rate (T2) of the ligand. Binding to a large protein molecule significantly shortens the T2 of the ligand, leading to a decrease in its signal intensity in a CPMG experiment.

-

-

Data Analysis :

-

A fragment is considered a confirmed hit if it shows evidence of binding in at least two of the three NMR techniques performed.

-

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to the target protein, which is essential for structure-guided lead optimization.

-

Protein Crystallization :

-

Crystallize InhA (e.g., at 12 mg/mL) in the presence of 2 mM NAD+ using the sitting drop vapor diffusion method.

-

A typical reservoir solution contains 0.1 M HEPES (pH 7.0), 0.1 M sodium acetate, and 25-30% PEG 400.

-

-

Fragment Soaking :

-

Prepare a soaking solution by mixing a high-concentration stock of the fragment (e.g., 200 mM in DMSO) with the reservoir solution to a final fragment concentration of 20 mM.

-

Transfer the InhA crystals into the soaking solution and incubate for a defined period (e.g., a few hours).

-

-

Data Collection and Structure Determination :

-

Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the data and determine the structure by molecular replacement using a known InhA structure as a model.

-

Calculate a difference electron density map (Fo-Fc) to identify the location and orientation of the bound fragment within the InhA active site.

-

InhA Enzymatic Assay

This biochemical assay is used to determine the inhibitory activity (IC50) of the compounds developed during the hit-to-lead optimization phase.

-

Assay Components :

-

Enzyme : Purified InhA (e.g., 100 nM).

-

Substrate : A long-chain enoyl-CoA, such as 2-trans-octenoyl-CoA or trans-2-dodecenoyl-CoA (DD-CoA) (e.g., 30 µM).

-

Cofactor : NADH (e.g., 250 µM).

-

Inhibitor : The test compound at various concentrations.

-

Buffer : A suitable buffer such as PIPES or HEPES at a physiological pH (e.g., 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8).

-

-

Assay Procedure :

-

The reaction monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by InhA.

-

In a microplate, add the buffer, NADH, InhA, and the test compound.

-

Initiate the reaction by adding the substrate (DD-CoA).

-

Measure the rate of NADH oxidation (the decrease in A340) over time using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Hit-to-Lead Optimization Strategy: Fragment Growing

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead optimization phase begins. A common strategy is "fragment growing," where the initial fragment is elaborated by adding chemical moieties that can form additional favorable interactions with the target protein, thereby increasing binding affinity and potency.

The initial carboxylic acid-containing fragments, while showing no enzymatic inhibition, provided a crucial starting point. X-ray structures revealed that the carboxylate group provided an ideal vector for chemical elaboration towards a hydrophobic pocket (Site II) within the InhA active site. Replacing the carboxylate with a sulfonamide linker and adding functionalities to occupy this hydrophobic pocket led to a dramatic increase in potency, ultimately yielding nanomolar inhibitors. This structure-guided approach highlights the power of FBDD to efficiently explore chemical space and develop highly potent lead compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Insights into InhA Inhibition: A Technical Guide on the InhA-IN-2 Complex and its Precursors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystallographic studies of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with novel inhibitors, with a focus on the developmental lineage of InhA-IN-2 (also known as Compound 23). While a crystal structure for the specific this compound complex has not been deposited, this document details the foundational crystallographic work on its precursor fragments, which guided its structure-based design. The data and protocols are primarily derived from the study by Sabbah M, et al., "Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors," published in the Journal of Medicinal Chemistry in 2020.

Introduction to InhA as a Therapeutic Target

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing structural integrity and resistance to common antibiotics. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid. However, the emergence of drug-resistant strains, often through mutations that prevent the activation of isoniazid, necessitates the development of direct InhA inhibitors.

The Development of this compound (Compound 23)

This compound (Compound 23) was developed through a fragment-based drug design (FBDD) approach. This strategy involves screening low-molecular-weight compounds (fragments) for binding to the target protein, followed by their optimization and elaboration into more potent inhibitors. While this compound demonstrated potent inhibition of the InhA enzyme, a crystal structure of its complex with InhA is not publicly available. Therefore, this guide will focus on the crystallographic data of a key precursor, Fragment 1 , which informed the design of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the crystallographically characterized precursor, Fragment 1.

Table 1: Inhibitor Potency

| Compound | Alias | Target | IC50 (μM) |

| This compound | Compound 23 | InhA | 0.31[1] |

| Fragment 1 | - | InhA | >1000 |

Table 2: Crystallographic Data for the InhA-Fragment 1 Complex

| PDB ID | 6SQ5 |

| Resolution (Å) | 2.15 |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (Å) | a=78.2, b=90.8, c=100.2 |

| α, β, γ (°) | 90.0, 109.8, 90.0 |

| Data Collection | |

| Wavelength (Å) | 0.979 |

| R-merge | 0.08 |

| I/σ(I) | 12.1 |

| Completeness (%) | 99.9 |

| Redundancy | 6.8 |

| Refinement | |

| R-work | 0.18 |

| R-free | 0.21 |

| No. of atoms | 16757 |

| Protein | 15886 |

| Ligand | 10 |

| Water | 861 |

Note: The crystallographic data is for the precursor, Fragment 1, which served as a starting point for the design of this compound.

Experimental Protocols

The following methodologies are based on the procedures described by Sabbah M, et al. for the crystallographic and enzymatic analysis of InhA inhibitors.

Protein Expression and Purification

-

Expression System: Escherichia coli BL21(DE3) cells containing a pET28a plasmid encoding for hexahistidine-SUMO tagged InhA.

-

Growth Conditions: Cells were grown in Luria-Bertani (LB) medium containing 30 mg/L kanamycin at 37°C to an OD610 of 0.8.

-

Induction: Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture was incubated at 18°C overnight.

-

Cell Lysis and Initial Purification: Cells were harvested, resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 5% glycerol), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a HisTrap HP column (GE Healthcare).

-

Tag Cleavage and Further Purification: The eluted protein was buffer-exchanged into lysis buffer, and the His-SUMO tag was cleaved using SUMO protease overnight. The cleaved protein was further purified using a second HisTrap column to remove the tag and any remaining uncleaved protein. The flow-through containing InhA was then subjected to size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 5% glycerol.

Crystallization of the InhA-Fragment 1 Complex

-

Protein Preparation: Purified InhA was concentrated to 10 mg/mL.

-

Complex Formation: The protein was incubated with 1 mM NAD+ and 5 mM of Fragment 1.

-

Crystallization Method: Crystals were grown using the sitting-drop vapor diffusion method at 20°C.

-

Crystallization Conditions: The reservoir solution contained 0.1 M sodium citrate pH 5.5, and 20% (w/v) PEG 4000.

-

Cryo-protection and Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

InhA Inhibition Assay

-

Assay Principle: The assay measures the decrease in NADH fluorescence upon its oxidation during the InhA-catalyzed reduction of 2-trans-hexadecenoyl-CoA.

-

Reaction Mixture: The assay was performed in 100 mM sodium phosphate buffer pH 7.5, containing 150 µM NADH, 50 nM InhA, and the test compound.

-

Initiation and Measurement: The reaction was initiated by the addition of 50 µM 2-trans-hexadecenoyl-CoA. The decrease in NADH fluorescence (excitation at 340 nm, emission at 460 nm) was monitored over time.

-

IC50 Determination: The initial velocities were plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the study of the this compound complex and its precursors.

Caption: Fragment-Based Drug Design Workflow for InhA Inhibitors.

References

The Role of InhA-IN-2 in the Inhibition of Mycolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. The unique and complex cell wall of Mtb, particularly its mycolic acid layer, is a crucial factor in its resilience and pathogenesis, making the enzymes involved in mycolic acid biosynthesis attractive targets for novel drug development. One such key enzyme is the enoyl-acyl carrier protein (ACP) reductase, InhA. This technical guide provides an in-depth exploration of InhA-IN-2, a direct inhibitor of InhA, and its role in disrupting the mycolic acid synthesis pathway.

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the catalase-peroxidase enzyme KatG, targets InhA.[1] However, mutations in the katG gene are a primary mechanism of INH resistance.[2] This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation. This compound, also known as compound 23 from the work of Sabbah et al., is a promising example of such a direct inhibitor, developed through a fragment-based design approach.[3][4]

The Mycolic Acid Synthesis Pathway and the Role of InhA

Mycolic acids are very-long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a hydrophobic barrier that protects the bacterium from antibiotics and the host immune response. Their synthesis is a multi-step process involving two main fatty acid synthase (FAS) systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of shorter chain fatty acids, which then serve as primers for the FAS-II system to elongate into the long meromycolate chain.[5]

The FAS-II system is a multi-enzyme complex that carries out a cycle of four key reactions to extend the acyl chain by two carbons in each cycle. InhA, an NADH-dependent enzyme, catalyzes the final step of this elongation cycle: the reduction of a 2-trans-enoyl-ACP intermediate to a saturated acyl-ACP. Inhibition of InhA disrupts this cycle, halting the elongation of mycolic acid precursors and ultimately leading to bacterial cell death.

Quantitative Data on InhA Inhibitors

The efficacy of InhA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified InhA enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. Below is a summary of the available quantitative data for this compound and other notable direct InhA inhibitors for comparison.

| Inhibitor | Target | IC50 (µM) | MIC (µM) against Mtb H37Rv | Reference(s) |

| This compound (Compound 23) | InhA | 0.31 | - | |

| NITD-916 | InhA | 0.57 | 0.05 (MIC50) | |

| Triclosan | InhA | ~1.0 | 13 | |

| Triclosan Derivative (Compound 25) | InhA | 0.021 | - | |

| Triclosan Derivative (Compound 3) | InhA | 0.09 | 1.5 |

Note: The MIC for this compound against Mtb H37Rv was not explicitly stated in the primary reference. However, the study did report 33% growth inhibition of M. tuberculosis H37Ra at a concentration of 200 µM.

Experimental Protocols

InhA Enzymatic Assay (Spectrophotometric)

This protocol is a generalized procedure based on common methodologies for assessing InhA inhibition.

Principle: The enzymatic activity of InhA is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of a substrate, typically a 2-trans-enoyl-CoA or -ACP derivative.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

Substrate: e.g., 2-trans-dodecenoyl-coenzyme A (DD-CoA) or 2-trans-octanoyl-CoA

-

Buffer: e.g., 30 mM PIPES, pH 6.8

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the inhibitor in 100% DMSO.

-

Prepare working solutions of NADH and the substrate in the assay buffer.

-

Dilute the purified InhA enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the inhibitor compound to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1% v/v) to avoid solvent effects. Include a vehicle control (DMSO only).

-

Add NADH to a final concentration of, for example, 100 µM.

-

Add the InhA enzyme (e.g., 50 nM final concentration) to all wells except the no-enzyme control.

-

-

Pre-incubation:

-

Pre-incubate the enzyme with the inhibitor and NADH at room temperature for a defined period (e.g., 10-15 minutes) to allow for binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate (e.g., DD-CoA to a final concentration of 50 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

-

96-well microplates

-

Inhibitor compound dissolved in DMSO

-

Resazurin solution (for viability assessment)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a specific optical density (OD) to achieve a standardized inoculum size.

-

-

Assay Setup:

-

In a 96-well plate, serially dilute the inhibitor compound in Middlebrook 7H9 broth. Include a drug-free control and a sterile control.

-

Add the standardized bacterial inoculum to each well.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for a defined period (e.g., 7-14 days).

-

-

Determination of MIC:

-

After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is determined as the lowest concentration of the inhibitor at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating the absence of bacterial metabolic activity.

-

Experimental and Logical Workflows

The discovery and validation of direct InhA inhibitors like this compound typically follow a structured workflow.

Conclusion

This compound represents a significant advancement in the quest for novel anti-tubercular agents that can circumvent existing resistance mechanisms to isoniazid. As a direct inhibitor of the essential mycolic acid synthesis enzyme InhA, it demonstrates potent enzymatic inhibition. The data and protocols presented in this guide offer a comprehensive technical overview for researchers in the field of TB drug discovery. Further optimization of this compound and similar direct inhibitors, guided by a detailed understanding of their mechanism of action and robust experimental validation, holds the potential to deliver new and effective treatments for tuberculosis.

References

- 1. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

InhA-IN-2: A Technical Guide to its Chemical Properties and Solubility for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-2, also identified as Compound 23, is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. The inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This makes InhA a well-validated and attractive target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the known chemical properties and solubility characteristics of this compound, along with relevant experimental protocols and pathway diagrams to support further research and development efforts.

Chemical Properties

A thorough review of available chemical data provides the following key properties for this compound.

| Property | Value | Source |

| IUPAC Name | N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide | NCI/CADD Chemical Identifier Resolver |

| Molecular Formula | C₁₆H₁₅ClN₂O₂S₂ | MedChemExpress |

| Molecular Weight | 382.89 g/mol | Calculated from Molecular Formula |

| CAS Number | 2428737-43-1 | MedChemExpress |

| SMILES | O=S(C1=C(C)C2=CC(Cl)=CC=C2S1)(NC3=CC=CC(CN)=C3)=O | MedChemExpress |

| Physical Description | Solid (predicted) | General knowledge of similar compounds |

Biological Activity

This compound is a direct inhibitor of InhA, meaning it does not require prior activation by mycobacterial enzymes. This is a significant advantage over the frontline anti-tubercular drug isoniazid, which is a prodrug that requires activation by the catalase-peroxidase KatG. Resistance to isoniazid frequently arises from mutations in the katG gene.

| Parameter | Value |

| Target | Enoyl-acyl carrier protein reductase (InhA) |

| Organism | Mycobacterium tuberculosis |

| IC₅₀ | 0.31 µM[1] |

| Mechanism of Action | Inhibition of mycolic acid synthesis[1] |

Solubility Profile

For practical laboratory use, it is recommended to prepare stock solutions in 100% DMSO. When further diluting into aqueous buffers for biological assays, it is crucial to be aware of the potential for the compound to precipitate. The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced effects on the biological system.

Experimental Protocols

Determination of InhA Inhibition (IC₅₀) by Spectrophotometric Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against InhA by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-dodecenoyl-CoA (or other suitable enoyl-CoA substrate)

-

This compound (or other test inhibitor)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA

-

100% DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Prepare working solutions of this compound by serial dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Prepare stock solutions of NADH and 2-trans-dodecenoyl-CoA in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of NADH (e.g., 200 µM final concentration).

-

Varying concentrations of this compound (or a vehicle control with the same final DMSO concentration).

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme to each well (e.g., 50 nM final concentration).

-

Immediately after adding the enzyme, add a fixed concentration of 2-trans-dodecenoyl-CoA to start the reaction (e.g., 100 µM final concentration).

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway and Experimental Workflow

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The following diagram illustrates the central role of InhA in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids to form the long-chain mycolic acids of the mycobacterial cell wall.

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Experimental Workflow for IC₅₀ Determination

The logical flow for determining the inhibitory concentration of a compound against InhA is depicted below.

Caption: Experimental Workflow for InhA IC₅₀ Determination.

Conclusion

This compound is a promising direct inhibitor of M. tuberculosis InhA with potent activity. While its fundamental chemical properties are defined, a significant data gap exists regarding its quantitative solubility in various solvents. The provided experimental protocol for IC₅₀ determination offers a robust framework for further characterization of this and other InhA inhibitors. The elucidation of its precise solubility profile will be crucial for its advancement in the drug development pipeline, facilitating formulation and in vivo studies. The diagrams presented herein provide a clear visualization of the target pathway and the experimental approach for researchers in the field.

References

Methodological & Application

Determining the IC50 of InhA-IN-2 Against Mycobacterium tuberculosis InhA

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug discovery.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of InhA-IN-2, a known inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[5] As such, InhA is a well-validated target for antitubercular drugs. This application note outlines the necessary reagents, experimental setup, and data analysis steps for accurately measuring the inhibitory potency of this compound.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents. The enoyl-acyl carrier protein reductase, InhA, is a key enzyme in the mycolic acid biosynthesis pathway and the primary target of the frontline drug isoniazid (INH). However, resistance to isoniazid often arises from mutations in the catalase-peroxidase enzyme (KatG), which is required to activate the INH prodrug.

Direct inhibitors of InhA, such as this compound, circumvent the need for KatG activation and are therefore promising candidates for combating INH-resistant Mtb strains. This compound has been identified as a potent inhibitor of Mtb InhA. This protocol provides a robust method to quantify its inhibitory activity by determining its IC50 value. The assay is based on monitoring the decrease in the absorbance of NADH, a cofactor consumed during the InhA-catalyzed reduction of a substrate mimic.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Compound | Target | Reported IC50 | Molecular Weight |

| This compound | Mycobacterium tuberculosis InhA | 0.31 µM | 453.55 g/mol |

Experimental Protocol: Determination of IC50

This protocol describes a continuous-spectrophotometric assay to determine the IC50 value of this compound against purified Mtb InhA enzyme. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

3.1. Materials and Reagents

-

Purified Recombinant M. tuberculosis InhA: (Concentration to be determined by a protein quantification method such as the Bradford assay).

-

This compound: (Stock solution prepared in 100% DMSO).

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form): (Prepared fresh in assay buffer).

-

DD-CoA (trans-2-Dodecenoyl-Coenzyme A): Substrate mimic. (Stock solution prepared in assay buffer).

-

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer: (e.g., 30 mM, pH 6.8).

-

BSA (Bovine Serum Albumin): (To prevent enzyme denaturation and non-specific inhibition).

-

DMSO (Dimethyl sulfoxide): (For dissolving the inhibitor).

-

96-well, UV-transparent microplates.

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

3.2. Assay Procedure

-

Preparation of Reagents:

-

Assay Buffer: 30 mM PIPES, pH 6.8, containing 1 mg/mL BSA.

-

InhA Enzyme Stock: Dilute purified InhA in assay buffer to a working concentration (e.g., 30 nM, final concentration in the assay will be 15 nM).

-

NADH Stock: Prepare a stock solution of NADH in assay buffer (e.g., 100 µM, final concentration will be 50 µM).

-

DD-CoA Stock: Prepare a stock solution of DD-CoA in assay buffer (e.g., 150 µM, final concentration will be 75 µM).

-

This compound Stock and Serial Dilutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of concentrations to be tested (e.g., from 10 mM down to 1 µM).

-

-

Assay Setup (in a 96-well plate):

-

Add 100 µL of assay buffer to all wells.

-

Add 1 µL of the serially diluted this compound in DMSO to the test wells. For the control wells (no inhibitor), add 1 µL of DMSO.

-

Add 50 µL of the InhA enzyme solution to each well.

-

Add 50 µL of the NADH solution to each well.

-

Mix the plate gently and pre-incubate at 25°C for 20 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the DD-CoA substrate solution to each well.

-

Immediately place the plate in the spectrophotometer.

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 25°C.

-

3.3. Data Analysis

-

Calculate the initial velocity (rate) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization of Pathways and Workflows

4.1. InhA Mechanism of Action and Inhibition

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

Caption: Role of InhA in mycolic acid synthesis and its inhibition by this compound.

4.2. Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for IC50 determination of this compound against InhA.

References

- 1. InhA - Proteopedia, life in 3D [proteopedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Whole-Cell Screening of InhA-IN-2 Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutics with new mechanisms of action. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2] InhA is the primary target of the frontline anti-TB drug isoniazid (INH).[1][2][3] However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, and mutations in the katG gene are a major cause of INH resistance.

Direct inhibitors of InhA offer a promising strategy to circumvent this common resistance mechanism. InhA-IN-2 is a recently identified direct inhibitor of M. tuberculosis InhA. This application note provides a detailed protocol for the whole-cell screening of this compound against M. tuberculosis and for assessing its cytotoxicity, providing a framework for its evaluation as a potential anti-tubercular agent.

Mechanism of Action of this compound

The FAS-II system elongates fatty acids, which are precursors for mycolic acid synthesis. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death. This compound directly binds to InhA, blocking its enzymatic activity without the need for prior activation, thus remaining effective against INH-resistant strains with katG mutations.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. This data is essential for designing appropriate concentration ranges for whole-cell screening experiments.

| Parameter | Value | Target/Organism | Source |

| IC₅₀ | 0.31 µM | M. tuberculosis InhA (enzymatic assay) | |

| Growth Inhibition | 33% | M. tuberculosis H37Ra (whole-cell) | |

| Concentration for Growth Inhibition | 200 µM | M. tuberculosis H37Ra (whole-cell) | |

| Incubation Time | 48 hours | M. tuberculosis H37Ra (whole-cell) |

Experimental Protocols

Safety Precaution: All work with virulent M. tuberculosis strains (e.g., H37Rv) must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Protocol 1: Whole-Cell Growth Inhibition Assay using Resazurin Microtiter Assay (REMA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. The REMA method is a colorimetric assay where the reduction of blue resazurin to pink resorufin by metabolically active cells indicates bacterial viability.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Efficacy of Direct InhA Inhibitors in a Mouse Model of Tuberculosis